molecular formula C9H8BrF2IO B6287509 1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene CAS No. 2586126-38-5

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene

Cat. No.: B6287509
CAS No.: 2586126-38-5
M. Wt: 376.96 g/mol
InChI Key: FDWFXNLENYFSQN-UHFFFAOYSA-N
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Description

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene (C₉H₇BrF₂IO) is a polyhalogenated aromatic compound featuring bromo, iodo, difluoro, and isopropoxy substituents. Its structure combines electron-withdrawing halogens (Br, I, F) with an electron-donating isopropoxy group, creating unique electronic and steric effects. This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions for polymer and pharmaceutical applications. The iodo and bromo groups serve as reactive sites for functionalization, while the isopropoxy group enhances solubility in organic solvents .

Properties

IUPAC Name

1-bromo-3,4-difluoro-5-iodo-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2IO/c1-4(2)14-9-5(10)3-6(13)7(11)8(9)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWFXNLENYFSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1Br)I)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene typically involves multi-step organic reactions starting from appropriate precursor compounds. The synthetic route may include halogenation, fluorination, and etherification reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity. Specific details on the reaction conditions and reagents used can vary depending on the desired scale and purity of the final product .

Chemical Reactions Analysis

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or other transition metal catalysts.

Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of multiple halogen atoms and the isopropoxy group can influence its binding affinity and specificity for these targets. The pathways involved in its action can vary depending on the biological or chemical context .

Comparison with Similar Compounds

Substituent Effects and Reactivity

Key Compounds Compared:

  • 1-Bromo-3,5-difluorobenzene (C₆H₃BrF₂): Lacks iodo and isopropoxy groups. Used in palladium-catalyzed cross-coupling reactions to synthesize electroluminescent polymers .
  • 1-Bromo-3-iodo-5-(trifluoromethyl)benzene (C₇H₄BrIF₃): Replaces isopropoxy with a trifluoromethyl group, increasing electron deficiency and altering reactivity in nucleophilic substitutions .
  • 1-Iodo-3-(trifluoromethoxy)benzene (C₇H₄F₃IO): Features a trifluoromethoxy group instead of isopropoxy, offering enhanced lipophilicity and resistance to metabolic degradation .

Electronic Effects:

  • The isopropoxy group in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution at specific positions. In contrast, trifluoromethyl or trifluoromethoxy groups (in similar compounds) withdraw electrons, deactivating the ring and directing reactions to meta/para positions .
  • The iodo substituent in the target compound provides a superior leaving group compared to bromo or chloro analogs, enabling faster SNAr (nucleophilic aromatic substitution) reactions .

Steric Effects:

  • The isopropoxy group introduces significant steric bulk compared to smaller substituents like methyl or trifluoromethoxy.

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene 411.96 Not reported Not reported Polymer synthesis, pharmaceuticals
1-Bromo-3,5-difluorobenzene 192.98 140 1.686 Electroluminescent polymers
1-Bromo-3-iodo-5-(trifluoromethyl)benzene 374.91 Not reported Not reported Catalytic intermediates
1-Iodo-3-(trifluoromethoxy)benzene 301.99 Not reported Not reported Agrochemical intermediates

Notes:

  • The target compound’s iodo group increases molecular weight significantly compared to bromo/fluoro analogs, impacting solubility and melting points.
  • Isopropoxy improves solubility in polar aprotic solvents (e.g., dioxane), facilitating reactions in biphasic systems like PEG/dioxane/water .

Biological Activity

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene (CAS No. 2586126-38-5) is a halogenated organic compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring multiple halogens and an isopropoxy group, suggests a range of possible interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and synthesis pathways.

The molecular formula for this compound is C10H8BrF2I, with a molecular weight of 376.97 g/mol. The presence of bromine, iodine, and fluorine atoms contributes to its reactivity and potential biological effects.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The halogen substituents can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways.
  • Antioxidant Activity : Similar compounds have shown potential as antioxidants, which could be relevant for mitigating oxidative stress in cells.

Antioxidant Properties

Research indicates that halogenated compounds often exhibit antioxidant properties. A study involving structurally related compounds demonstrated significant antioxidant activity, suggesting that this compound may similarly reduce oxidative damage in biological systems .

Antiplatelet Activity

In vitro studies have highlighted the antiplatelet effects of related compounds. For example, derivatives with similar substitution patterns have been shown to inhibit platelet aggregation more effectively than aspirin. This suggests that this compound might also possess antiplatelet properties, making it a candidate for further investigation in cardiovascular research .

Synthesis and Evaluation

A series of studies focused on synthesizing various halogenated benzene derivatives have provided insights into the biological activity of compounds similar to this compound. For instance:

CompoundAntioxidant Activity (IC50 µg/mL)Antiplatelet Activity (IC50 µg/mL)
28a14.38 ± 0.0964.57 ± 0.58
28b8.88 ± 0.1244.66 ± 0.41
28c6.33 ± 0.0819.57 ± 0.28

This table illustrates the comparative potency of various compounds in terms of their antioxidant and antiplatelet activities . The introduction of bromine at specific positions significantly enhanced the antiplatelet activity compared to non-halogenated analogs.

Synthesis Routes

The synthesis of this compound typically involves several key steps:

  • Bromination : Utilizing bromine in the presence of a catalyst.
  • Fluorination : Employing reagents such as Selectfluor.
  • Iodination : Using iodine with an oxidizing agent.
  • Isopropoxylation : Introducing the isopropoxy group via alkylation methods.

These synthetic routes allow for precise control over the functional groups present on the benzene ring, which is crucial for modulating biological activity .

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